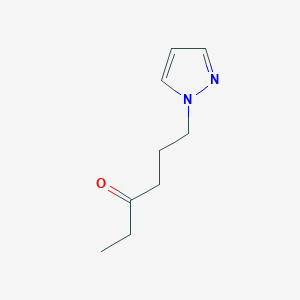

6-(1H-pyrazol-1-yl)hexan-3-one

Descripción

Significance of Pyrazole (B372694) Derivatives in Contemporary Organic Chemistry Research

Pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms, serves as a foundational scaffold for a vast array of derivatives. nih.govroyal-chem.commdpi.com These derivatives are of profound interest in organic synthesis due to their versatile chemical reactivity and the diverse biological activities they exhibit. nih.govglobalresearchonline.net The pyrazole nucleus is a common feature in many compounds with applications in technology, medicine, and agriculture. nih.gov In medicinal chemistry, pyrazole derivatives are recognized as "privileged scaffolds" because of their ability to interact with a wide range of biological targets, leading to various pharmacological effects. rsc.org They have been investigated for their potential as anti-inflammatory, anticancer, anticonvulsant, antifungal, and antimicrobial agents. royal-chem.commdpi.comglobalresearchonline.net The adaptability of the pyrazole ring allows for extensive functionalization, enabling chemists to fine-tune the steric and electronic properties of the molecule to achieve desired activities. mdpi.comencyclopedia.pub

The synthesis of pyrazole derivatives is a well-established yet continually developing area of research. mdpi.com Common synthetic routes include the condensation of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives. nih.govbeilstein-journals.org Modern synthetic methodologies, such as microwave-assisted synthesis, ultrasound irradiation, and flow chemistry, are being employed to improve reaction efficiency, reduce reaction times, and enhance yields. rsc.orgmdpi.com

Contextualization of Keto-Functionalized Pyrazole Architectures in Chemical Literature

The incorporation of a ketone functional group onto a pyrazole scaffold, creating a keto-functionalized pyrazole, introduces a reactive site that can be exploited for further chemical transformations. This combination of a stable aromatic pyrazole ring and a reactive keto group makes these compounds valuable intermediates in organic synthesis. mdpi.com The ketone moiety can participate in a variety of reactions, including reductions, oxidations, and carbon-carbon bond-forming reactions, allowing for the construction of more complex molecular architectures.

Overview of Research Trajectories for 6-(1H-pyrazol-1-yl)hexan-3-one

While extensive research exists on the broader class of pyrazole derivatives, the specific compound this compound is a more niche area of study. Its structure, featuring a pyrazole ring connected via a propyl chain to an ethyl ketone, suggests its potential as a building block in the synthesis of more complex molecules. The PubChem database lists its molecular formula as C9H14N2O and provides basic information about its chemical and physical properties. nih.gov

The research trajectory for this compound likely involves its synthesis and subsequent use as an intermediate in the development of new compounds with potential applications in medicinal chemistry or materials science. The pyrazole moiety provides a site for potential biological interaction, while the keto group offers a handle for further chemical modification. Future research may focus on synthesizing derivatives of this compound and evaluating their biological activities.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C9H14N2O | nih.gov |

| CAS Number | 1692572-10-3 | bldpharm.com |

| Molecular Weight | 166.22 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| SMILES Code | CCC(=O)CCCN1C=CC=N1 | bldpharm.com |

Structure

3D Structure

Propiedades

IUPAC Name |

6-pyrazol-1-ylhexan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c1-2-9(12)5-3-7-11-8-4-6-10-11/h4,6,8H,2-3,5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIIKFQJLYVRPMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)CCCN1C=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization of 6 1h Pyrazol 1 Yl Hexan 3 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Efforts to find data pertaining to the structural analysis of 6-(1H-pyrazol-1-yl)hexan-3-one using NMR techniques were unsuccessful. This includes:

Infrared (IR) Spectroscopy for Vibrational Mode Assignment

No IR spectra are available in the public domain for this compound. Consequently, an assignment of vibrational modes corresponding to its functional groups, such as the carbonyl (C=O) group of the hexanone backbone and the C=N and N-N bonds of the pyrazole (B372694) ring, cannot be provided.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

There are no published HRMS data for this compound. This prevents the confirmation of its exact molecular formula and the analysis of its characteristic fragmentation patterns under mass spectrometric conditions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for investigating the electronic structure of molecules containing chromophores. In this compound, two primary chromophores are present: the pyrazole ring and the carbonyl group of the ketone.

The pyrazole ring, an aromatic heterocycle, is expected to exhibit intense absorption bands corresponding to π→π* transitions. These transitions involve the excitation of electrons from bonding (π) to anti-bonding (π*) molecular orbitals within the conjugated system. For simple N-alkylated pyrazoles, these transitions typically occur in the deep UV region, often below 220 nm.

The carbonyl group (C=O) of the hexan-3-one moiety gives rise to a characteristic, albeit weak, absorption band in the UV region. This band is attributed to the n→π* transition, where a non-bonding electron from an oxygen lone pair is promoted to the anti-bonding π* orbital of the carbonyl double bond. masterorganicchemistry.com This transition is "forbidden" by symmetry rules, resulting in a low molar absorptivity (ε). masterorganicchemistry.com For aliphatic ketones, the n→π* transition is typically observed in the range of 270-300 nm. masterorganicchemistry.com

Since the pyrazole ring and the carbonyl group in this compound are separated by a flexible propyl chain, significant electronic conjugation between the two chromophores is not expected. Therefore, the resulting UV-Vis spectrum is likely to be a superposition of the individual absorptions of the pyrazole and ketone moieties. The π→π* transition of the pyrazole ring will appear as a strong absorption at shorter wavelengths, while the weaker n→π* transition of the ketone will be visible at longer wavelengths. nepjol.infophyschemres.org The exact position and intensity of these bands can be influenced by the solvent used for the analysis. physchemres.org

Table 1: Hypothetical UV-Vis Absorption Data for this compound in Methanol

| Wavelength (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition | Chromophore |

| ~215 | ~10,000 | π→π | Pyrazole Ring |

| ~280 | ~25 | n→π | Carbonyl (Ketone) |

X-ray Crystallography for Precise Solid-State Structure Determination

While spectroscopic methods like NMR and IR provide valuable information about connectivity and functional groups, X-ray crystallography offers an unparalleled, atom-level view of the molecular structure in the solid state. This technique would provide the definitive three-dimensional arrangement of atoms in this compound, including precise bond lengths, bond angles, and torsional angles.

Based on the structures of similar N-alkylated pyrazole derivatives, it is anticipated that the pyrazole ring itself will be essentially planar. irjet.netrsc.org The crystal packing would likely be stabilized by a network of intermolecular interactions, such as C-H···O and C-H···N hydrogen bonds, and potentially C-H···π interactions involving the pyrazole ring. irjet.net

The conformation of the hexanone chain is a key structural feature that would be revealed by X-ray crystallography. Due to the presence of sp³-hybridized carbon atoms, the chain is flexible and can adopt various conformations. The observed conformation in the crystal lattice will be the one that represents the lowest energy state within the crystalline environment, influenced by packing forces and intermolecular interactions. The bond lengths and angles within the pyrazole ring and the keto group are expected to be consistent with standard values for these functional groups. irjet.net For instance, the C=O bond of the ketone is expected to have a length of approximately 1.21-1.23 Å. physchemres.org

Table 2: Plausible Crystallographic Data for this compound

| Parameter | Plausible Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10.2 |

| b (Å) | ~11.1 |

| c (Å) | ~15.7 |

| β (°) | ~95.4 |

| V (ų) | ~1770 |

| Z | 8 |

| Key Bond Length (C=O) | ~1.22 Å |

| Key Bond Length (N-N) | ~1.34 Å |

| Pyrazole Ring | Planar |

| Intermolecular Interactions | C-H···O, C-H···N hydrogen bonds |

Synergistic Application of Spectroscopic Techniques for Definitive Structural Assignment

While UV-Vis spectroscopy and X-ray crystallography provide crucial electronic and structural information, a definitive structural assignment of this compound relies on the synergistic application of a suite of spectroscopic techniques. Each method offers a unique piece of the structural puzzle, and their combined interpretation provides a comprehensive and unambiguous characterization.

Infrared (IR) Spectroscopy: IR spectroscopy would confirm the presence of key functional groups. A strong absorption band around 1715 cm⁻¹ would be indicative of the C=O stretch of the aliphatic ketone. The C=N and C=C stretching vibrations of the pyrazole ring would appear in the 1400-1600 cm⁻¹ region, while C-H stretching vibrations of the alkyl chain and the pyrazole ring would be observed around 2850-3100 cm⁻¹. nepjol.info

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for establishing the carbon-hydrogen framework and the connectivity of the molecule. ¹H NMR would show distinct signals for the protons on the pyrazole ring (typically between 6.0 and 8.0 ppm), as well as signals for the methylene (B1212753) (CH₂) groups of the hexanone chain. The chemical shifts and coupling patterns of the methylene protons adjacent to the pyrazole ring and the carbonyl group would be particularly informative. ¹³C NMR would confirm the total number of carbon atoms and their chemical environment, with a characteristic signal for the carbonyl carbon appearing downfield (typically >200 ppm).

Mass Spectrometry (MS): Mass spectrometry would determine the molecular weight of the compound by identifying the molecular ion peak. The fragmentation pattern observed in the mass spectrum would provide further structural evidence, showing characteristic losses of fragments corresponding to the pyrazole ring and parts of the alkyl chain.

In concert, these techniques provide complementary data. NMR and IR establish the molecular backbone and functional groups. UV-Vis spectroscopy probes the electronic properties of the chromophores. Mass spectrometry confirms the molecular weight and fragmentation. Finally, X-ray crystallography, if a suitable crystal can be obtained, provides the ultimate proof of the three-dimensional structure, validating the interpretations of the other spectroscopic data. rsc.orgnih.gov This integrated approach ensures a thorough and accurate structural elucidation of this compound.

Structural and Conformational Analysis of 6 1h Pyrazol 1 Yl Hexan 3 One

Molecular Geometry and Bond Parameters in the Pyrazole (B372694) and Hexanone Moieties

The molecular structure of 6-(1H-pyrazol-1-yl)hexan-3-one is characterized by two principal components: the aromatic five-membered pyrazole ring and the six-carbon hexanone chain. While a definitive crystal structure for this specific compound is not publicly available, its geometric parameters can be reliably inferred from X-ray diffraction and computational studies on analogous pyrazole derivatives and acyclic ketones. scispace.commdpi.combohrium.com

The pyrazole ring is an inherently planar structure due to its aromaticity. iucr.org The bond lengths and angles within the ring are indicative of a delocalized π-electron system. Theoretical calculations and experimental data from related pyrazole compounds suggest that the N1-N2 bond length is typically in the range of 1.35-1.38 Å, while the C-N and C-C bonds within the ring exhibit lengths intermediate between single and double bonds. mdpi.comresearchgate.net For instance, the N2-C3 and C5-N1 bonds are expected to be around 1.34-1.36 Å, and the C3-C4 and C4-C5 bonds are approximately 1.38-1.42 Å and 1.36-1.39 Å, respectively. bohrium.comiucr.org The internal angles of the pyrazole ring are dictated by its five-membered nature, with angles around the nitrogen and carbon atoms deviating slightly from the ideal 108° of a regular pentagon to accommodate the different atomic sizes and bonding environments.

The hexanone moiety, on the other hand, is characterized by sp³ hybridized carbon atoms in the aliphatic chain and an sp² hybridized carbon at the carbonyl group. The C-C single bonds will have lengths typical for alkanes (approximately 1.53-1.54 Å), while the C=O double bond of the ketone is significantly shorter, around 1.22 Å. mdpi.com The bond angles around the sp³ carbons are expected to be close to the tetrahedral angle of 109.5°, whereas the angles around the carbonyl carbon will be approximately 120°, consistent with a trigonal planar geometry.

Below are representative tables of expected bond lengths and angles for the pyrazole and hexanone moieties, compiled from crystallographic and computational data of similar structures.

Table 1: Predicted Bond Lengths in this compound

| Bond | Predicted Length (Å) | Moiety |

|---|---|---|

| N1-N2 | 1.36 | Pyrazole |

| N2-C3 | 1.35 | Pyrazole |

| C3-C4 | 1.40 | Pyrazole |

| C4-C5 | 1.37 | Pyrazole |

| C5-N1 | 1.35 | Pyrazole |

| C=O | 1.22 | Hexanone |

| C-C (aliphatic) | 1.54 | Hexanone |

Table 2: Predicted Bond Angles in this compound

| Angle | Predicted Angle (°) | Moiety |

|---|---|---|

| C5-N1-N2 | 112 | Pyrazole |

| N1-N2-C3 | 105 | Pyrazole |

| N2-C3-C4 | 111 | Pyrazole |

| C3-C4-C5 | 106 | Pyrazole |

| C4-C5-N1 | 106 | Pyrazole |

| C-C-C (aliphatic) | 109.5 | Hexanone |

Conformational Preferences and Dynamics of the Aliphatic Chain

The six-carbon aliphatic chain of the hexanone moiety imparts significant conformational flexibility to the molecule. The rotation around the C-C single bonds allows the chain to adopt numerous conformations in space. The most stable conformations will be those that minimize steric hindrance and torsional strain. For a simple n-alkane chain, the anti-periplanar (trans) arrangement, where bulky groups are 180° apart, is generally the most stable. acs.org However, the presence of the carbonyl group in the hexan-3-one and the bulky pyrazole ring at the end of the chain introduces additional complexities.

Tautomerism and Prototropic Equilibria within the Pyrazole Ring

A fundamental characteristic of the 1H-pyrazole ring is its ability to undergo annular prototropic tautomerism. nih.gov This process involves the migration of a proton between the two nitrogen atoms (N1 and N2) of the pyrazole ring. In an unsubstituted pyrazole, this exchange results in two identical tautomers, leading to a dynamic equilibrium.

For this compound, the pyrazole ring is substituted at the N1 position with the hexanone chain. This substitution prevents the simple annular tautomerism that would create a 2H-pyrazole isomer, as the N1 position is blocked by the alkyl group. However, it is important to consider the concept of prototropic equilibria in the broader context of pyrazole chemistry, as any potential for protonation or deprotonation at the N2 position would be influenced by the electronic nature of the N1-substituent. nih.govcdnsciencepub.com The equilibrium between tautomeric forms is known to be influenced by factors such as the solvent, temperature, and the electronic properties of the substituents on the pyrazole ring. nih.govchimia.ch In solution, the presence of a tautomeric equilibrium in related N-unsubstituted pyrazoles can be observed through techniques like NMR spectroscopy, where the signals for the C3 and C5 positions may broaden or coalesce due to the rapid proton exchange. cdnsciencepub.comfu-berlin.de While direct tautomerization is blocked in this compound, the inherent basicity of the N2 atom means it can participate in intermolecular hydrogen bonding or protonation, which are key aspects of its chemical behavior.

Analysis of Rotational Isomerism and Stereochemical Considerations

Rotational isomerism, or the existence of conformers that differ by rotation around a single bond, is a key stereochemical feature of this compound. A significant rotational barrier exists around the N1-C6 bond connecting the pyrazole ring to the hexanone chain. The rotation around this bond can lead to different spatial orientations of the bulky pyrazole ring relative to the flexible alkyl chain. These different rotational isomers, or rotamers, can have distinct energies and, therefore, different populations at equilibrium. nih.govmdpi.com

The relative stability of these rotamers is influenced by steric hindrance between the pyrazole ring and the adjacent methylene (B1212753) group of the hexanone chain. NMR spectroscopy is a primary tool for studying such rotational isomerism, as distinct sets of signals can sometimes be observed for different rotamers at low temperatures, where the rate of interconversion is slow on the NMR timescale. nih.govmdpi.comyoutube.com

Computational and Theoretical Investigations of 6 1h Pyrazol 1 Yl Hexan 3 One

Molecular Electrostatic Potential (MESP) Surface Mapping

Molecular Electrostatic Potential (MESP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.de The MESP map is generated by calculating the electrostatic potential at various points on the electron density surface of the optimized molecular structure. uni-muenchen.de This potential represents the force experienced by a positive test charge, allowing for the identification of electron-rich and electron-poor regions. uni-muenchen.deresearchgate.net

In MESP analysis, different colors are used to represent varying potential values. Typically, red and yellow regions indicate negative electrostatic potential, highlighting areas with high electron density that are susceptible to electrophilic attack. researchgate.nettandfonline.com Conversely, blue regions denote positive electrostatic potential, indicating electron-deficient areas that are favorable for nucleophilic attack. researchgate.nettandfonline.com

For 6-(1H-pyrazol-1-yl)hexan-3-one, the MESP map would be expected to show distinct regions of varying potential:

Negative Potential (Red/Yellow): The most negative potential is anticipated around the oxygen atom of the carbonyl group (C=O) and the N2 nitrogen atom of the pyrazole (B372694) ring. These sites are the most likely to act as hydrogen bond acceptors or to be attacked by electrophiles. researchgate.netmdpi.com

Positive Potential (Blue): Positive potential regions would likely be located around the hydrogen atoms, particularly those attached to the pyrazole ring and the aliphatic chain. These areas are prone to interaction with nucleophiles. tandfonline.com

The MESP analysis provides a clear visual guide to the molecule's reactivity, corroborating predictions made by other theoretical descriptors. researchgate.net

Theoretical Reactivity Indices and Descriptors (e.g., Fukui functions, global reactivity parameters)

Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors. researchgate.net These indices offer a deeper understanding of a molecule's stability, reactivity, and site selectivity. researchgate.netnih.gov

HOMO-LUMO Energy Gap (ΔE): A small energy gap indicates high reactivity and lower kinetic stability, as less energy is required to excite an electron. researchgate.net

Hardness (η) and Softness (S): Hardness is a measure of resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap and are more reactive. researchgate.net

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. mdpi.com

While specific calculations for this compound are not publicly available, the table below shows representative global reactivity parameters calculated for a related pyrazole derivative, illustrating the typical values obtained from such studies.

Table 1: Example Global Reactivity Descriptors for a Pyrazole Derivative This data is for 5-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole, calculated at the B3LYP/6-311++G(d,p) level, and serves as an illustrative example. materialsciencejournal.org

| Parameter | Symbol | Value (eV) |

| HOMO Energy | EHOMO | -5.57 |

| LUMO Energy | ELUMO | -1.95 |

| Energy Gap | ΔE | 3.62 |

| Ionization Potential | I | 5.57 |

| Electron Affinity | A | 1.95 |

| Global Hardness | η | 1.81 |

| Global Softness | S | 0.27 |

| Electronegativity | χ | 3.76 |

| Electrophilicity Index | ω | 3.90 |

Fukui Functions Fukui functions are local reactivity descriptors that identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. tandfonline.comnih.gov By analyzing the electron density changes upon the addition or removal of an electron, one can pinpoint specific atoms that are most susceptible to attack. tandfonline.com

For this compound, Fukui function analysis would likely identify:

The N2 atom of the pyrazole ring as a primary site for electrophilic attack. nih.gov

The carbonyl carbon atom as a key site for nucleophilic attack.

Various carbon atoms on the pyrazole ring as additional potential reactive centers.

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. eurasianjournals.com This technique is particularly useful for exploring the conformational space of flexible molecules like this compound, which contains a flexible hexanone chain. eurasianjournals.comuantwerpen.be

An MD simulation for this compound would involve:

System Setup: Placing the molecule in a simulation box, typically filled with a solvent like water to mimic physiological or reaction conditions. mdpi.com

Equilibration: Allowing the system to relax and reach a stable temperature and pressure. mdpi.com

Production Run: Running the simulation for a set duration (e.g., nanoseconds) to observe the molecule's dynamic behavior.

Analysis of the MD trajectory provides insights into the molecule's conformational preferences. Key parameters analyzed include:

Root Mean Square Deviation (RMSD): Tracks the average deviation of the molecule's structure from its initial state over time, indicating structural stability. researchgate.net

Radius of Gyration (Rg): Measures the compactness of the molecule, revealing whether it adopts an extended or folded conformation. researchgate.net

Dihedral Angle Analysis: Monitors the rotation around specific bonds in the hexanone chain to identify preferred torsional angles and stable conformers.

For this compound, MD simulations would reveal how the flexible alkyl chain folds and interacts with the pyrazole ring, and how these conformations are influenced by the solvent, providing a dynamic picture of its structure. uantwerpen.bemdpi.com

Computational Prediction of Spectroscopic Parameters and Comparison with Experimental Data

DFT calculations are widely used to predict spectroscopic properties such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. mdpi.comjocpr.com Comparing these theoretical spectra with experimental data serves as a powerful method for structural confirmation and validation of the computational model. mdpi.commaterialsciencejournal.org

Vibrational Analysis (IR Spectra) Theoretical vibrational frequencies can be calculated from the second derivatives of the energy with respect to atomic displacements. tau.ac.il These frequencies correspond to the vibrational modes of the molecule (e.g., stretching, bending). For this compound, key vibrational modes of interest would be the C=O stretch of the ketone, C=N and N-N stretches of the pyrazole ring, and C-H stretches of the alkyl chain. Theoretical calculations often show good agreement with experimental FT-IR data, although calculated frequencies are sometimes scaled to correct for systematic errors. jocpr.com

NMR Chemical Shift Prediction The GIAO (Gauge-Including Atomic Orbital) method within DFT is commonly used to calculate NMR chemical shifts (¹H and ¹³C). jocpr.com The predicted chemical shifts for the optimized geometry of this compound can be compared directly with experimental NMR spectra. This comparison helps in the precise assignment of signals to specific nuclei in the molecule. mdpi.commdpi.com

The table below provides an illustrative comparison of theoretical and experimental vibrational frequencies for functional groups found in pyrazole-related structures.

Table 2: Example Comparison of Calculated and Experimental Vibrational Frequencies for a Pyrazolone Derivative This data is for 1-phenyl-3-methyl-pyrazol-5-one and serves as an illustrative example. jocpr.com

| Functional Group | Experimental FT-IR (cm⁻¹) | Calculated (B3LYP/6-31G(d)) (cm⁻¹) |

| N-H Stretch | 3150 | 3448 |

| C-H Stretch (Aromatic) | 3064 | 3072 |

| C=O Stretch | 1700 | 1756 |

| C=C Stretch (Aromatic) | 1598 | 1605 |

| C=N Stretch | 1570 | 1559 |

Such correlative studies between computational predictions and experimental measurements are fundamental in modern chemical analysis, providing a high degree of confidence in structural elucidation. researchgate.netbohrium.com

Chemical Reactivity and Derivatization Strategies for 6 1h Pyrazol 1 Yl Hexan 3 One

Transformations Involving the Ketone Functionality

The ketone group in 6-(1H-pyrazol-1-yl)hexan-3-one is a primary site for a variety of chemical modifications, including reactions at the carbonyl carbon and functionalization at the adjacent α-carbon positions.

Carbonyl Group Reactions (e.g., nucleophilic additions, condensation reactions)

The carbonyl group is characterized by a polarized carbon-oxygen double bond, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. This reactivity allows for a wide array of nucleophilic addition and condensation reactions. For instance, reaction with organometallic reagents such as Grignard reagents or organolithium compounds would lead to the formation of tertiary alcohols.

Condensation reactions with hydrazine (B178648) and its derivatives are particularly noteworthy as they can lead to the formation of pyrazoline and subsequently pyrazole (B372694) rings. nih.govmdpi.comresearchgate.net The reaction of α,β-unsaturated ketones with hydrazine derivatives is a well-established method for the synthesis of pyrazolines. researchgate.net While this compound is not an α,β-unsaturated ketone, its ketone functionality can still react with hydrazines to form hydrazones, which can be further cyclized under specific conditions. One-pot condensations of ketones with aldehydes and hydrazine monohydrochloride are known to form pyrazoline intermediates that can be oxidized to pyrazoles. organic-chemistry.org

| Reaction Type | Reagents | Product Type |

| Nucleophilic Addition | Grignard Reagents (R-MgX) | Tertiary Alcohol |

| Nucleophilic Addition | Organolithium Reagents (R-Li) | Tertiary Alcohol |

| Condensation | Hydrazine (N₂H₄) | Hydrazone |

| Condensation | Substituted Hydrazines (R-NHNH₂) | Substituted Hydrazone |

Alpha-Position Functionalization (e.g., enolate chemistry, alkylation)

The carbon atoms adjacent to the ketone group (α-carbons) are acidic and can be deprotonated by a suitable base to form a nucleophilic enolate. This enolate can then react with various electrophiles, allowing for the introduction of a wide range of functional groups at the α-position. This is a fundamental strategy for constructing new carbon-carbon and carbon-heteroatom bonds. springernature.com

Alkylation of the α-carbon can be achieved by treating the ketone with a base, such as lithium diisopropylamide (LDA), to form the enolate, followed by reaction with an alkyl halide. researchgate.net This process can introduce alkyl chains of varying lengths and branching. The α-functionalization of ketones can also be achieved through oxidative coupling of their silyl enol ethers with various partners. nih.govnih.gov This method allows for the introduction of pyrazole and triazole moieties at the α-position of ketones. nih.govnih.gov

| Reaction Type | Reagents | Product Type |

| Alkylation | 1. Base (e.g., LDA) 2. Alkyl Halide (R-X) | α-Alkylated Ketone |

| Oxidative Coupling | 1. Silylating Agent 2. Oxidant (e.g., CAN) 3. Heteroarene | α-Heteroaryl Ketone |

Chemical Modifications of the Pyrazole Nucleus

The pyrazole ring is an electron-rich aromatic system, which influences its reactivity towards both electrophiles and nucleophiles.

Electrophilic and Nucleophilic Substitution Reactions on the Pyrazole Ring

Due to the electron-rich nature of the pyrazole ring, electrophilic aromatic substitution is a key reaction. nih.gov The C4 position of the pyrazole ring is the most susceptible to electrophilic attack due to its higher electron density. pharmaguideline.comrrbdavc.orgquora.com Common electrophilic substitution reactions include nitration, sulfonation, halogenation, and Friedel-Crafts reactions. scribd.com

Conversely, nucleophilic substitution on an unsubstituted pyrazole ring is generally difficult. However, the presence of electron-withdrawing groups or the formation of a pyrazolium salt can activate the ring towards nucleophilic attack, which typically occurs at the C3 and C5 positions. nih.govchim.it

| Reaction Type | Position of Attack | Typical Reagents | Product |

| Nitration | C4 | HNO₃/H₂SO₄ | 4-Nitro-6-(1H-pyrazol-1-yl)hexan-3-one |

| Sulfonation | C4 | Fuming H₂SO₄ | 6-(4-Sulfonyl-1H-pyrazol-1-yl)hexan-3-one |

| Halogenation | C4 | Br₂ or Cl₂ | 6-(4-Halo-1H-pyrazol-1-yl)hexan-3-one |

| Vilsmeier-Haack | C4 | POCl₃/DMF | 6-(4-Formyl-1H-pyrazol-1-yl)hexan-3-one |

Derivatization at the Nitrogen Atom (N-functionalization)

The pyrazole ring contains two nitrogen atoms, one of which (N1) is a pyrrole-type nitrogen and the other (N2) is a pyridine-type nitrogen. The N1 nitrogen is part of the aromatic sextet, while the N2 nitrogen has a lone pair of electrons in an sp² hybrid orbital, making it more basic and nucleophilic. nih.gov

N-alkylation is a common derivatization strategy for pyrazoles and typically occurs at the N1 position after deprotonation with a base, or at the N2 position if the N1 position is already substituted. pharmaguideline.comacs.org The regioselectivity of N-alkylation can be influenced by the nature of the alkylating agent and the reaction conditions. nih.govwuxiapptec.com A variety of functional groups can be introduced at the nitrogen atom, significantly modifying the properties of the parent molecule. nih.govresearchgate.net

Cyclization and Annulation Reactions Leading to Fused Ring Systems

The presence of both a ketone and a pyrazole moiety within the same molecule provides the opportunity for intramolecular reactions to form fused heterocyclic systems. These reactions are powerful tools for the synthesis of complex polycyclic structures.

Intramolecular cyclization can be promoted by creating a reactive site on either the ketone or the pyrazole that can then react with the other functional group. For instance, functionalization of the α-carbon of the ketone with a suitable leaving group could be followed by an intramolecular nucleophilic attack from the N2 atom of the pyrazole ring to form a fused six-membered ring.

Annulation reactions, which involve the formation of a new ring onto an existing one, are also a viable strategy. For example, a [4+2] cycloaddition (Diels-Alder reaction) could be envisaged if the pyrazole ring or the enol/enolate of the ketone is suitably modified to act as a diene or dienophile. The synthesis of pyranopyrazoles through a cascade annulation reaction of chalcone epoxides and pyrazolones has been reported. nih.gov Similarly, pyrazole-fused spiroketals can be synthesized via a (3+2) annulation process. rsc.orgresearchgate.net The synthesis of trifluoromethylated fused tricyclic pyrazoles can be achieved through the intramolecular cyclization of cyclic ketone-derived amines. rsc.org

Coordination Chemistry and Ligand Properties of Pyrazolyl Ketone Derivatives

The coordination chemistry of pyrazole-containing ligands is a rich and expansive field, owing to the versatile binding modes of the pyrazole ring and the steric and electronic tunability offered by its derivatives. These ligands have been instrumental in the development of a vast array of metal complexes with applications in catalysis, materials science, and bioinorganic chemistry. The incorporation of a ketone functionality, as seen in β-pyrazolyl ketones, introduces an additional coordination site (the carbonyl oxygen), often leading to N,O-bidentate chelation. This chelation can enhance the stability of the resulting metal complexes and influence their catalytic activity.

While the broader class of pyrazolyl-containing ligands has been extensively studied, specific research on the coordination chemistry and catalytic applications of metal complexes derived directly from "this compound" is not available in the current scientific literature. However, by examining related pyrazolyl ketone systems, we can infer the potential coordination behavior and catalytic utility of its derivatives.

Development of Metal Complexes Featuring Pyrazolyl Ketone Ligands

The synthesis of metal complexes with pyrazolyl ketone ligands typically involves the reaction of a suitable metal precursor with the ligand in an appropriate solvent. The pyrazole nitrogen and the carbonyl oxygen can act as a bidentate N,O-donor set, forming a stable chelate ring with a metal center. The specific structure of the resulting complex is influenced by several factors, including the nature of the metal ion, its oxidation state, the stoichiometry of the reactants, and the reaction conditions.

In analogous systems, such as those involving acylpyrazolones (a class of β-diketones with a pyrazole moiety), a variety of coordination complexes with different metal ions have been synthesized and structurally characterized. These complexes exhibit diverse geometries, including octahedral and square planar arrangements around the metal center. For instance, copper(II) and nickel(II) complexes with ligands derived from 1,3-disubstituted pyrazole aldehydes have been reported to adopt square planar and tetrahedral geometries, respectively.

While no specific metal complexes of "this compound" have been documented, it is plausible that this compound could form stable complexes with a range of transition metals. The flexibility of the hexanone backbone may allow for the formation of various chelate ring sizes, potentially influencing the stability and reactivity of the resulting complexes.

Table 1: Plausible Metal Complexes with Pyrazolyl Ketone Ligands

| Metal Ion | Potential Coordination Geometry | Potential Ligand Binding Mode |

| Copper(II) | Square Planar, Octahedral | N,O-bidentate |

| Nickel(II) | Tetrahedral, Square Planar, Octahedral | N,O-bidentate |

| Palladium(II) | Square Planar | N,O-bidentate |

| Ruthenium(II) | Octahedral | N,O-bidentate |

| Iron(II/III) | Octahedral | N,O-bidentate |

This table is illustrative and based on the coordination behavior of similar pyrazole-based ligands, as no specific data for this compound is available.

Catalytic Applications of Metal-Pyrazolyl Ketone Complexes in Organic Transformations

Metal complexes containing pyrazole-based ligands have demonstrated significant catalytic activity in a wide range of organic transformations. These include oxidation, hydrogenation, C-C coupling reactions, and polymerization. The catalytic performance is often dictated by the electronic and steric properties of the ligand, which in turn influence the reactivity of the metal center.

For instance, ruthenium(II) complexes bearing pyrazolyl-pyridyl-pyrazole ligands have shown exceptionally high activity in the transfer hydrogenation of ketones. acs.org The presence of a β-NH functionality on the pyrazole arm was found to significantly accelerate the reaction rate. acs.org This highlights the importance of the ligand architecture in modulating catalytic efficiency.

Although no catalytic applications have been reported specifically for metal complexes of "this compound," it is conceivable that such complexes could be active in various catalytic processes. The N,O-chelation from the pyrazolyl ketone ligand could stabilize the metal center in different oxidation states, a key requirement for many catalytic cycles.

Table 2: Potential Catalytic Applications for Metal-Pyrazolyl Ketone Complexes

| Organic Transformation | Relevant Metal | Rationale |

| Transfer Hydrogenation of Ketones | Ruthenium, Iridium | Pyrazole ligands are known to be effective in this transformation. |

| Oxidation Reactions | Copper, Manganese | The N,O-donor set can support redox-active metal centers. |

| C-C Coupling Reactions | Palladium, Nickel | Pyrazole ligands can stabilize the active catalytic species. |

| Henry (Nitroaldol) Reaction | Copper, Manganese | Tris(pyrazolyl)methane sulfonate metal complexes have shown activity. mdpi.com |

This table presents potential applications based on the catalytic activity of structurally related pyrazole-containing metal complexes. The catalytic potential of complexes derived from this compound remains to be experimentally verified.

Conclusion and Future Directions in Academic Research on 6 1h Pyrazol 1 Yl Hexan 3 One

Synthesis and Characterization: Current State and Emerging Trends

The synthesis of N-substituted pyrazoles is well-established, typically involving the reaction of pyrazole (B372694) with an appropriate electrophile. pharmaguideline.com For 6-(1H-pyrazol-1-yl)hexan-3-one, a direct and classical approach would involve the N-alkylation of pyrazole with a 6-halohexan-3-one derivative (e.g., 6-chloro- or 6-bromohexan-3-one) in the presence of a base. This method is a reliable route for forming the N-C bond. pharmaguideline.com

Emerging trends in heterocyclic synthesis focus on improving efficiency, sustainability, and reaction conditions. Future synthetic research could explore:

Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate reaction times and improve yields in the synthesis of various pyrazole derivatives. ekb.eg Applying this technique to the alkylation of pyrazole could offer a more efficient route to the target compound.

Phase-Transfer Catalysis: This method could facilitate the reaction between the pyrazole salt (aqueous phase) and the halo-ketone (organic phase), potentially leading to milder reaction conditions and easier product isolation.

One-Pot Procedures: The development of one-pot syntheses, possibly starting from more fundamental precursors like α,β-unsaturated ketones and hydrazine (B178648) derivatives, could provide a streamlined pathway to this and related structures. researchgate.netthieme-connect.com

Once synthesized, the characterization of this compound would rely on standard spectroscopic techniques. Although specific experimental data for this compound is not available in current literature, the expected spectroscopic signatures can be predicted based on its structure. These predictions are crucial for guiding initial synthetic efforts.

Table 1: Predicted Spectroscopic Data for this compound This table contains predicted data based on standard chemical shift and frequency correlations for analogous structures. Actual experimental values may vary.

| Technique | Predicted Signature |

| ¹H NMR | Pyrazole Ring: δ ~7.5 (d, 1H, H5), ~7.4 (d, 1H, H3), ~6.2 (t, 1H, H4). Alkyl Chain: δ ~4.2 (t, 2H, N-CH₂), ~2.7 (t, 2H, CH₂-C=O), ~2.4 (t, 2H, CH₂CH₂C=O), ~2.1 (quintet, 2H, N-CH₂-CH₂). |

| ¹³C NMR | Pyrazole Ring: δ ~139 (C3), ~129 (C5), ~105 (C4). Alkyl Chain: δ ~209 (C=O), ~50 (N-CH₂), ~45 (CH₂-C=O), ~28 (N-CH₂-CH₂), ~20 (CH₂CH₂C=O). |

| FT-IR (cm⁻¹) | ~2950-2850 (C-H stretch, alkyl), ~1715 (C=O stretch, ketone), ~1550-1400 (C=C and C=N stretch, pyrazole ring). |

| Mass Spec (EI) | Predicted M⁺ peak at m/z = 166.11. Key fragments would likely result from cleavage alpha to the ketone and loss of the pyrazole moiety. |

Unexplored Reactivity and Derivatization Pathways

The bifunctional nature of this compound, containing both a nucleophilic/aromatic pyrazole ring and an electrophilic ketone, opens numerous avenues for derivatization that remain unexplored.

Reactions at the Ketone: The carbonyl group is a prime site for a wide range of transformations. Future work could investigate its reduction to a secondary alcohol, 6-(1H-pyrazol-1-yl)hexan-3-ol, introducing a chiral center and a site for further functionalization. Other potential reactions include Wittig olefination to introduce carbon-carbon double bonds, reductive amination to form novel amine derivatives, and the formation of hydrazones or oximes.

Reactions on the Pyrazole Ring: The pyrazole ring itself can undergo electrophilic aromatic substitution. pharmaguideline.com The C4 position is the most likely site for reactions such as nitration, halogenation, or Friedel-Crafts acylation, allowing for the introduction of diverse functional groups onto the heterocyclic core. pharmaguideline.com The electronic influence of the N-keto-alkyl substituent on the regioselectivity and rate of these reactions is a key question for investigation.

Intramolecular Cyclizations: The flexible six-carbon chain connecting the two functional groups could potentially be used to construct novel bicyclic or fused heterocyclic systems. For instance, under specific conditions, intramolecular condensation or cyclization reactions could be designed, leading to more complex and rigid molecular architectures.

Prospective Methodological Advancements in Computational and Spectroscopic Analysis

Modern analytical techniques offer powerful tools to deepen the understanding of molecules like this compound beyond basic characterization.

Computational Analysis: Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for studying pyrazole derivatives. eurasianjournals.comeurasianjournals.com For this specific molecule, DFT calculations could provide significant insights into:

Conformational Analysis: The flexible hexanone chain can adopt numerous conformations. Computational modeling could identify the lowest energy conformers in both gas and solution phases, which is critical for understanding its physical properties and reactivity. eurasianjournals.com

Electronic Structure: Calculation of molecular orbitals (HOMO/LUMO), electrostatic potential maps, and charge distribution would clarify the reactive sites for both electrophilic and nucleophilic attack. nih.gov This can help predict the outcomes of the derivatization reactions proposed in the section above.

Spectroscopic Prediction: DFT can be used to predict NMR chemical shifts and vibrational frequencies (IR). Comparing these theoretical predictions with experimental data provides a powerful method for structural verification. researchgate.net

Spectroscopic Analysis: Beyond standard 1D NMR, advanced spectroscopic methods would be essential for unambiguous structural confirmation and for studying the molecule's dynamic behavior.

2D NMR Spectroscopy: Techniques such as COSY, HSQC, and HMBC would be crucial to definitively assign all proton and carbon signals, confirming the connectivity of the N-alkyl chain and the substitution pattern on the pyrazole ring.

Variable Temperature (VT) NMR: VT-NMR studies could provide information on the conformational dynamics of the alkyl chain, such as the energy barriers for bond rotation, complementing the computational analyses.

Identification of Key Research Questions for Future Investigations of Keto-Substituted Pyrazoles

Based on the unexplored potential of this compound as a representative of the broader class of keto-substituted pyrazoles, several key research questions emerge to guide future academic investigations:

Synthetic Efficiency: What are the most regioselective, high-yielding, and environmentally benign methods for synthesizing N-alkyl keto-substituted pyrazoles with varying chain lengths and substitution patterns?

Reactivity Modulation: How does the position and length of the keto-alkyl chain attached to the pyrazole nitrogen influence the aromaticity and reactivity of the pyrazole ring towards electrophilic substitution?

Chelating Properties: Can the ketone and the N2 nitrogen of the pyrazole ring act in concert as a bidentate ligand for metal coordination? Investigating the formation and structure of metal complexes could open applications in catalysis or materials science.

Pathways to Complexity: Can the ketone functionality serve as a versatile synthetic handle for building more complex molecular architectures, such as novel fused heterocycles or precursors to biologically active compounds? nih.govnih.gov

Addressing these questions will not only illuminate the fundamental chemistry of this specific class of compounds but also contribute to the broader development of heterocyclic chemistry.

Q & A

Basic: What synthetic methodologies are recommended for preparing 6-(1H-pyrazol-1-yl)hexan-3-one, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves multi-step reactions, such as coupling pyrazole derivatives with ketone-containing precursors. For example, a Mannich reaction or nucleophilic substitution may be employed to introduce the pyrazole moiety. Key steps include:

- Reaction Conditions : Use refluxing ethanol or methanol with catalytic acid (e.g., HCl) to facilitate condensation .

- Work-Up : Monitor reaction progress via TLC (e.g., CHCl3:CH3OH = 95:5) and purify via recrystallization from ethanol or column chromatography .

- Yield Optimization : Adjust stoichiometry of reagents (e.g., 1:1 molar ratio of pyrazole to hexan-3-one derivatives) and use triethylamine (TEA) as a base to neutralize byproducts .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR identify the pyrazole ring (δ 6.5–7.5 ppm for aromatic protons) and ketone group (δ ~210 ppm in <sup>13</sup>C NMR) .

- Mass Spectrometry (MS) : ESI-MS confirms molecular weight (e.g., [M+H]<sup>+</sup> peaks) and fragmentation patterns .

- Elemental Analysis : Validate purity (>95%) by matching calculated and observed C/H/N/S ratios .

- IR Spectroscopy : Detect carbonyl stretching vibrations (~1700 cm<sup>−1</sup>) .

Basic: What safety protocols are essential when handling this compound in the laboratory?

Answer:

- Hazard Classification : Classified as acute toxicity (Category 4 for oral/dermal/inhalation). Use PPE (gloves, goggles, lab coat) and work in a fume hood .

- Spill Management : Absorb with inert material (e.g., sand) and dispose in designated chemical waste containers .

- Emergency Measures : For skin/eye contact, rinse with water for 15 minutes; seek medical attention if irritation persists .

Advanced: How can contradictions in crystallographic data for this compound be resolved during structure determination?

Answer:

- Validation Tools : Use checkCIF (via IUCr) to identify outliers in bond lengths/angles and validate disorder models .

- Refinement Strategies : Employ SHELXL for high-resolution data refinement, incorporating restraints for flexible moieties (e.g., the hexan-3-one chain) .

- Data Cross-Checking : Compare experimental X-ray data with computational models (e.g., DFT-optimized geometries) to resolve positional uncertainties .

Advanced: What methodologies are used to analyze hydrogen-bonding networks in this compound crystals, and how do they influence material properties?

Answer:

- Graph Set Analysis : Apply Etter’s rules to classify hydrogen bonds (e.g., D–H···A motifs) and identify supramolecular synthons .

- Software Tools : Use Mercury or CrystalExplorer to visualize interactions and calculate interaction energies .

- Impact on Properties : Strong N–H···O bonds may enhance thermal stability, while weaker C–H···π interactions influence solubility .

Advanced: How should researchers design experiments to study the reactivity of this compound with nucleophiles?

Answer:

- Experimental Design :

- Substrate Selection : Test nucleophiles (e.g., amines, Grignard reagents) under varying pH and solvent conditions (e.g., THF, DMF) .

- Kinetic Studies : Use <sup>1</sup>H NMR to monitor reaction progress and determine rate constants.

- Product Isolation : Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) and characterize adducts via X-ray crystallography .

- Contingency Planning : If side reactions occur (e.g., ketone reduction), optimize protecting groups (e.g., silyl ethers) for selective functionalization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.